molecular formula C23H17FN2O4 B11631527 5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11631527
M. Wt: 404.4 g/mol
InChI Key: IGEVLZFHUHGDAP-XUTLUUPISA-N
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Description

5-(4-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrrolone core, a fluorophenyl group, a methoxybenzoyl group, and a pyridinyl group. These structural elements contribute to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

The synthesis of 5-(4-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolone core, followed by the introduction of the fluorophenyl, methoxybenzoyl, and pyridinyl groups through various coupling reactions. Common reagents used in these reactions include organometallic compounds, halogenated intermediates, and catalytic agents. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as temperature control, solvent selection, and purification techniques like chromatography.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

    Coupling Reactions: It can participate in Suzuki, Heck, or Sonogashira coupling reactions to form complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium or copper. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: It has shown promise as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to a cascade of biochemical events. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 5-(4-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 4-(4-METHOXYBENZOYL)-3-HYDROXY-5-(4-FLUOROPHENYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 5-(4-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-THIONE

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activity.

Properties

Molecular Formula

C23H17FN2O4

Molecular Weight

404.4 g/mol

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C23H17FN2O4/c1-30-17-11-7-15(8-12-17)21(27)19-20(14-5-9-16(24)10-6-14)26(23(29)22(19)28)18-4-2-3-13-25-18/h2-13,20,27H,1H3/b21-19+

InChI Key

IGEVLZFHUHGDAP-XUTLUUPISA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)F)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)F)O

Origin of Product

United States

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